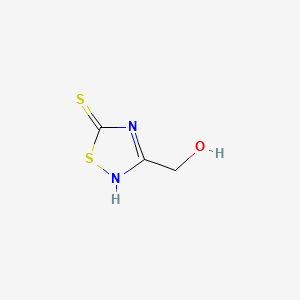
12-Deoxyerythromycin 9-Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
12-Deoxyerythromycin 9-Oxime is an intermediate in the synthesis of related compound Azithromycin, a semi-synthetic macrolide antibiotic, and related to Erythromycin A . It is also known as Erythromycin B 9-Oxime or Erythromycin B Oxime .
Molecular Structure Analysis
The molecular formula of 12-Deoxyerythromycin 9-Oxime is C37H68N2O12 . The IUPAC name is (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one.
Physical And Chemical Properties Analysis
12-Deoxyerythromycin 9-Oxime has a molecular weight of 732.94 g/mol . It appears as a yellow oil .
Safety and Hazards
The safety data sheet for a similar compound, 9(E)-Erythromycin A oxime, indicates that it is toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local/regional/national/international regulations .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 12-Deoxyerythromycin 9-Oxime involves the conversion of erythromycin into 12-Deoxyerythromycin followed by the introduction of an oxime group at the C-9 position.", "Starting Materials": [ "Erythromycin", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic acid", "Sodium hydroxide", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Erythromycin is first treated with sodium hydroxide in methanol to form 12-Deoxyerythromycin.", "12-Deoxyerythromycin is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form the oxime derivative at the C-9 position.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product which is purified by column chromatography to yield 12-Deoxyerythromycin 9-Oxime." ] } | |
CAS RN |
53274-43-4 |
Product Name |
12-Deoxyerythromycin 9-Oxime |
Molecular Formula |
C37H68N2O12 |
Molecular Weight |
732.953 |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1 |
InChI Key |
QYBHRDHXPFVHKB-NXYLRWGZSA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
synonyms |
Erythromycin B 9-oxime; Erythromycin B oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1)](/img/structure/B570787.png)
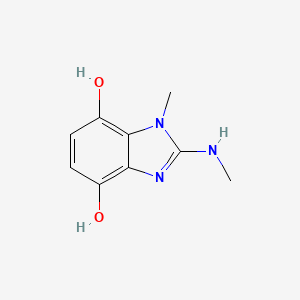
![4-Propylbenzo[g][1,4]benzoxazin-9-ol](/img/structure/B570790.png)
![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)

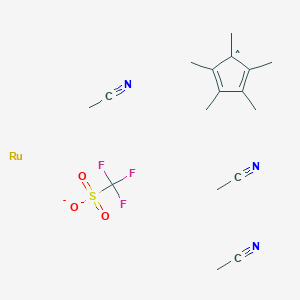
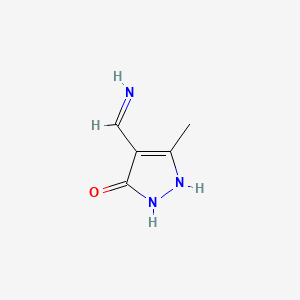
![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)
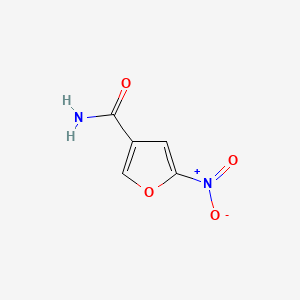
![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)
